2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides It features a 4-chlorophenyl group attached to an acetamide moiety, which is further linked to a 1,5-dimethyl-1H-pyrazol-3-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide typically involves the following steps:
Formation of the 4-chlorophenyl acetamide: This can be achieved by reacting 4-chloroaniline with acetic anhydride under acidic conditions to form 4-chloroacetanilide.
Introduction of the pyrazole moiety: The 4-chloroacetanilide is then reacted with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-(1H-pyrazol-3-yl)ethyl)acetamide: Lacks the dimethyl groups on the pyrazole ring.
2-(4-bromophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide: Contains a bromine atom instead of chlorine on the phenyl ring.
2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the 1,5-dimethyl-1H-pyrazol-3-yl ethyl group and the 4-chlorophenyl moiety in 2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide imparts unique chemical and biological properties, distinguishing it from similar compounds. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-9-14(18-19(11)2)7-8-17-15(20)10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKTACZVPWBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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